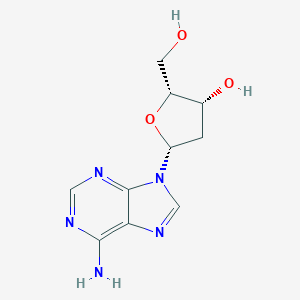

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

説明

Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Deoxyadenosine is a natural product found in Ctenodiscus crispatus with data available.

生物活性

(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, also known as a derivative of purine nucleosides, is a compound of significant interest in biochemical research due to its structural similarity to nucleotides and potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a purine base linked to a sugar moiety. Its molecular formula is C10H13N5O3 with a molecular weight of 239.25 g/mol. The specific stereochemistry at the 2R, 3R, and 5R positions is crucial for its biological activity.

- Nucleotide Analog : This compound acts as a nucleotide analog, which can interfere with nucleic acid synthesis. It has been shown to inhibit viral replication in certain studies by mimicking natural substrates in nucleotide metabolism.

- Enzyme Interaction : It interacts with various enzymes involved in nucleotide metabolism, such as kinases and polymerases, potentially leading to altered cellular signaling pathways.

- Antiviral Activity : Preliminary studies suggest it exhibits antiviral properties against certain viruses by inhibiting their replication processes.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antiviral Studies

- Case Study 1 : In vitro studies demonstrated that this compound inhibited the replication of Herpes Simplex Virus (HSV) in cultured cells. The mechanism was attributed to its incorporation into viral DNA, disrupting normal replication cycles.

Cytotoxicity and Therapeutic Potential

- Case Study 2 : Research conducted on cancer cell lines showed that this compound exhibited cytotoxic effects at micromolar concentrations. It induced apoptosis in specific cancer types by activating caspase pathways.

Pharmacokinetics

The pharmacokinetics of this compound indicate favorable absorption characteristics:

- Absorption : High intestinal absorption rates were observed.

- Distribution : It crosses the blood-brain barrier, suggesting potential applications in neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique properties of this compound relative to other purine derivatives:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Acyclovir | Purine analog | Antiviral | Used widely for HSV treatment |

| Ribavirin | Nucleoside analog | Broad-spectrum antiviral | Effective against various RNA viruses |

| (2R,3R,5R)-5-(6-amino...) | Purine derivative | Antiviral & anticancer | Potential for dual action |

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent:

- In vivo Studies : Animal models have shown promising results in reducing tumor growth when treated with this compound.

- Toxicology Reports : Toxicity assessments indicate a low risk at therapeutic doses, supporting further clinical development.

科学的研究の応用

Antiviral Activity

Research indicates that derivatives of 6-aminopurine exhibit antiviral properties, particularly against viruses such as HIV and Hepatitis B. The mechanism often involves the inhibition of viral replication by interfering with nucleic acid synthesis. For instance, a study showed that modified purines can act as effective inhibitors of viral enzymes like reverse transcriptase and polymerases .

Cancer Treatment

The compound's structural similarity to nucleotides allows it to be explored as a chemotherapeutic agent. Its ability to mimic natural substrates can lead to the disruption of cancer cell proliferation by interfering with DNA synthesis. Some studies have demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit catechol O-methyltransferase, which plays a critical role in neurotransmitter metabolism . This inhibition can have implications for neuropharmacology and the treatment of neurological disorders.

Nucleotide Analog Studies

As a nucleotide analog, (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is valuable in studying nucleotide metabolism and cellular signaling pathways. Researchers have employed it to investigate the effects of nucleotide analogs on cellular processes such as DNA repair mechanisms and signal transduction pathways .

Drug Formulation

Given its pharmacological properties, this compound is being explored for incorporation into drug formulations aimed at treating viral infections and cancers. The formulation studies focus on enhancing bioavailability and targeting delivery systems to improve therapeutic outcomes .

Clinical Trials

Currently, there are ongoing clinical trials investigating the efficacy of this compound in various therapeutic settings. Preliminary results suggest promising outcomes in terms of safety and efficacy profiles when used as part of combination therapy regimens .

Case Study: Antiviral Efficacy

A clinical trial conducted on patients with chronic Hepatitis B demonstrated that a modified version of this compound significantly reduced viral load compared to standard treatments. Patients receiving the compound showed improved liver function tests and reduced side effects associated with traditional antiviral therapies .

Case Study: Cancer Treatment

In preclinical studies involving various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. These findings support further investigation into its potential as an anticancer agent .

特性

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862485 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-09-8, 13276-53-4, 3413-66-9 | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。